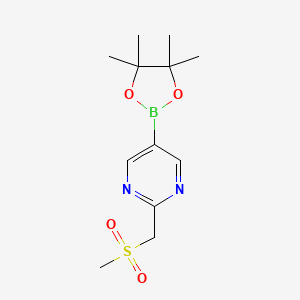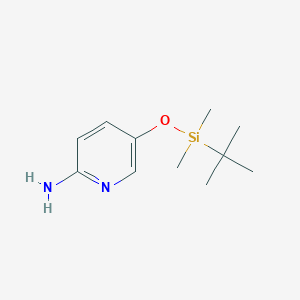![molecular formula C8H7N5 B12988159 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile](/img/structure/B12988159.png)
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine moiety. Such structures are often integral parts of various biologically active molecules, including kinase inhibitors and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile, can be achieved through several methods:
From Pyrrole Derivatives: This involves the reaction of pyrrole with various reagents to form the triazine ring.
Via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which then cyclize to form the triazine ring.
Formation of Triazinium Dicyanomethylide: This involves the reaction of triazinium salts with dicyanomethylide to form the desired compound.
Industrial Production Methods: A scalable methodology for the production of pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to produce the compound in high yield and purity, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted products .
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key component in the development of kinase inhibitors and antiviral drugs, such as remdesivir
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Remdesivir: An antiviral drug with a similar structural motif.
Brivanib Alaninate: An antitumorigenic drug with a related structure
Uniqueness: 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H7N5 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylacetonitrile |
InChI |
InChI=1S/C8H7N5/c9-3-7(10)6-1-2-13-8(6)4-11-5-12-13/h1-2,4-5,7H,10H2 |
InChI Key |
WUFQYGOMSAESMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C(C#N)N)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)





![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B12988110.png)
![2-[2-(Chloromethoxy)ethoxy]propane](/img/structure/B12988118.png)

![Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)


![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)

